

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1587005

[Get Quote](#)

An In-Depth Technical Guide to **1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride**

Abstract

This technical guide provides a comprehensive overview of **1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride**, a key heterocyclic building block in modern medicinal chemistry. The document delineates its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its critical applications in the development of pharmacologically active agents, notably selective COX-2 inhibitors. Emphasis is placed on the causality behind experimental choices, safety protocols, and handling procedures, providing researchers, scientists, and drug development professionals with a vital resource for utilizing this versatile reagent.

Chemical Identity and Physicochemical Properties

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a specialized reagent valued for the unique combination of a pyrazole core, a trifluoromethyl group, and a reactive sulfonyl chloride moiety. The trifluoromethyl group is a bioisostere for a methyl group but possesses significantly different electronic properties, enhancing metabolic stability and lipophilicity in drug candidates.^[1] The sulfonyl chloride functional group serves as a robust handle for introducing the pyrazole scaffold into target molecules, typically via sulfonamide bond formation.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	519056-67-8 ^{[2][3]}
IUPAC Name	1-methyl-3-(trifluoromethyl)pyrazole-4-sulfonyl chloride ^[2]
Molecular Formula	C ₅ H ₄ ClF ₃ N ₂ O ₂ S ^[2]
Molecular Weight	248.61 g/mol ^[4]
Canonical SMILES	CN1C=C(S(=O)(=O)Cl)C(=N1)C(F)(F)F ^[2]

| InChI Key | HJFWSNIHZZKYIK-UHFFFAOYSA-N^[2] |

Table 2: Physicochemical Properties

Property	Value	Source
Melting Point	34 °C	^[4]
Boiling Point	302.5 °C at 760 mmHg (Predicted)	^[4]
Density	1.74 g/cm ³ (Predicted)	^[4]
Appearance	Solid	

| Flash Point | 136.8 °C (Predicted) ||^[4] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of **1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride** is typically achieved via the chlorosulfonation of the corresponding 1-methyl-3-(trifluoromethyl)-1H-pyrazole precursor. This electrophilic substitution reaction targets the C4 position of the pyrazole ring, which is activated towards such reactions.

Experimental Protocol: Chlorosulfonation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

This protocol is a representative method adapted from established procedures for pyrazole chlorosulfonation.[\[5\]](#)

Materials:

- 1-methyl-3-(trifluoromethyl)-1H-pyrazole
- Chlorosulfonic acid (ClSO_3H)
- Thionyl chloride (SOCl_2)
- Chloroform (CHCl_3) or Dichloromethane (CH_2Cl_2)
- Ice bath
- Crushed ice/water
- Sodium bicarbonate (NaHCO_3), saturated solution
- Sodium sulfate (Na_2SO_4), anhydrous
- Rotary evaporator
- Standard glassware for inert atmosphere reactions

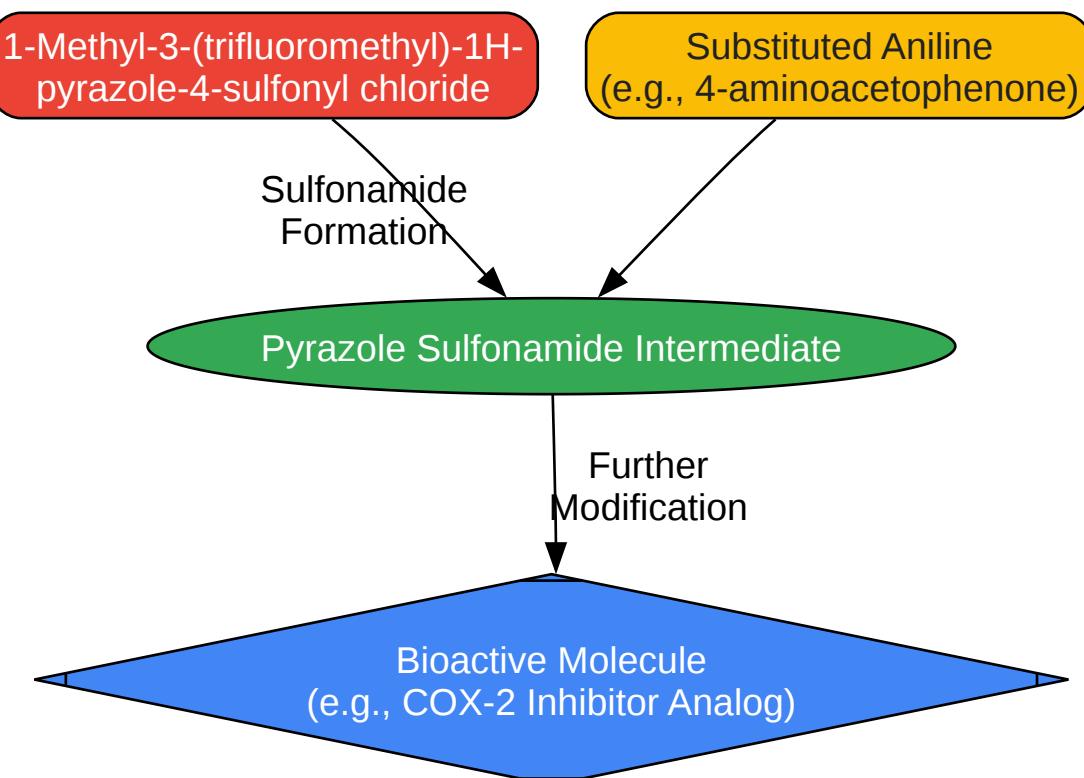
Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, charge chlorosulfonic acid (3.0 equivalents) and cool the flask to 0 °C using an ice bath.
 - Expert Insight: The reaction is highly exothermic and releases HCl gas. Performing the addition at 0 °C is critical to control the reaction rate, prevent side reactions, and ensure safety. An inert atmosphere prevents the reaction of chlorosulfonic acid with atmospheric moisture.

- Substrate Addition: Slowly add 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 equivalent) to the cooled chlorosulfonic acid via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.
- Addition of Thionyl Chloride: Add thionyl chloride (1.5 equivalents) to the reaction mixture and heat to 60 °C for 4-6 hours.^[5]
 - Expert Insight: While chlorosulfonic acid is the primary sulfonating agent, the addition of thionyl chloride helps to convert any sulfonic acid byproduct back to the desired sulfonyl chloride, thereby driving the reaction to completion and improving the final yield.
- Work-up and Quenching: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.
 - Trustworthiness Check: This quenching step is extremely hazardous due to the violent reaction of residual chlorosulfonic acid with water. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield and acid-resistant gloves. The slow addition ensures the heat generated can be dissipated safely.
- Extraction: The resulting aqueous slurry will contain the precipitated product. If the product is oily or does not fully precipitate, extract the mixture with dichloromethane (3 x volume).
- Neutralization: Combine the organic layers and wash carefully with a saturated solution of sodium bicarbonate until effervescence ceases. This step neutralizes any remaining acidic components.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: The crude **1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride** can be purified by column chromatography or recrystallization if necessary.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of the title compound.

Reactivity and Applications in Drug Discovery

The utility of **1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride** is anchored in the high reactivity of the sulfonyl chloride group towards nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages. This reaction is fundamental to its role as a scaffold in drug design.

Mechanism: Sulfonamide Bond Formation

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jelsciences.com [jelsciences.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-SULFONYL CHLORIDE | 519056-67-8 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587005#1-methyl-3-trifluoromethyl-1h-pyrazole-4-sulfonyl-chloride-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com